Methyl 34,36-dimethyloctatriacontanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LOXO-101 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of standard organic synthesis techniques such as nucleophilic substitution, palladium-catalyzed coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of LOXO-101 follows Good Manufacturing Practices (GMP) to ensure the compound’s purity and efficacy. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous purification and quality control measures .
Chemical Reactions Analysis
Types of Reactions: LOXO-101 primarily undergoes metabolic reactions in the body, including oxidation and conjugation. These reactions are facilitated by enzymes such as cytochrome P450 .
Common Reagents and Conditions: Common reagents used in the synthesis of LOXO-101 include palladium catalysts, organic solvents, and various nucleophiles. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the metabolic reactions of LOXO-101 are its oxidized and conjugated metabolites. These metabolites are usually less active than the parent compound and are excreted from the body .
Scientific Research Applications
LOXO-101 has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology. It is used to study the role of TRK gene fusions in cancer development and progression. Additionally, LOXO-101 serves as a valuable tool in precision medicine, allowing researchers to target specific genetic mutations in various cancer types .
In clinical settings, LOXO-101 has demonstrated consistent and durable antitumor activity across a wide range of patient ages and tumor types. It has been well tolerated by patients, making it a promising therapeutic option for cancers with TRK gene fusions .
Mechanism of Action
LOXO-101 exerts its effects by selectively inhibiting the TRK family of receptor tyrosine kinases. These receptors are activated by neurotrophins, which play a crucial role in tumor cell growth and survival. By binding to TRK receptors, LOXO-101 prevents their activation, leading to the induction of cellular apoptosis and inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds:
- Entrectinib: Another TRK inhibitor that targets TRKA, TRKB, and TRKC, as well as ROS1 and ALK.
- Crizotinib: Primarily an ALK inhibitor, but also has activity against ROS1 and TRK receptors.
- Ceritinib: An ALK inhibitor with some activity against TRK receptors.
Uniqueness of LOXO-101: LOXO-101 is unique in its high selectivity and potency for the TRK family of receptors. Unlike other similar compounds, LOXO-101 does not significantly inhibit other kinases, which reduces the likelihood of off-target effects and improves its safety profile .
Properties
CAS No. |
18082-12-7 |
---|---|
Molecular Formula |
C41H82O2 |
Molecular Weight |
607.1 g/mol |
IUPAC Name |
methyl 34,36-dimethyloctatriacontanoate |
InChI |
InChI=1S/C41H82O2/c1-5-39(2)38-40(3)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(42)43-4/h39-40H,5-38H2,1-4H3 |
InChI Key |
XHQWNFZZUZJVDG-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Synonyms |
34,36-Dimethyloctatriacontanoic acid methyl ester |
Origin of Product |
United States |
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